2,5-dimethylfuran-3-sulfonyl Chloride

Description

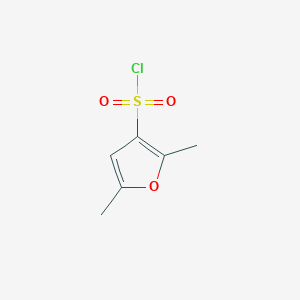

Structure

3D Structure

Properties

IUPAC Name |

2,5-dimethylfuran-3-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClO3S/c1-4-3-6(5(2)10-4)11(7,8)9/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIXAQZAVANAGLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60383523 | |

| Record name | 2,5-dimethylfuran-3-sulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166964-26-7 | |

| Record name | 2,5-dimethylfuran-3-sulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dimethylfuran-3-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Monograph: 2,5-Dimethylfuran-3-Sulfonyl Chloride

Introduction: The Scaffold & Its Significance

2,5-Dimethylfuran-3-sulfonyl chloride (CAS: 166964-26-7) is a specialized heterocyclic building block used primarily in the synthesis of sulfonamide-based pharmaceutical libraries. Unlike its benzene or thiophene analogues, the furan core is significantly more electron-rich, imparting unique electronic properties to the resulting bioactive molecules. However, this same electron density renders the furan ring highly susceptible to acid-catalyzed ring opening and polymerization, making the synthesis and handling of this sulfonyl chloride a non-trivial exercise in process control.

In medicinal chemistry, this moiety serves as a critical bioisostere. The 2,5-dimethyl substitution pattern blocks the metabolically labile

Physicochemical Profile

The stability of this compound is the primary concern for the bench scientist. Unlike benzenesulfonyl chloride, which can be stored at room temperature for months, this furan derivative is prone to rapid hydrolytic decomposition and thermal instability.

Table 1: Key Technical Specifications

| Property | Data | Notes |

| CAS Number | 166964-26-7 | Verified identifier for procurement. |

| Molecular Formula | ||

| Molecular Weight | 194.64 g/mol | |

| Physical State | Viscous Oil or Low-Melting Solid | Often appears as a yellow-to-brown oil due to trace decomposition. |

| Boiling Point | ~263°C (Predicted) | Do not distill. Decomposes with |

| Solubility | DCM, THF, EtOAc, Toluene | Reacts violently with alcohols and water. |

| Storage | -20°C, Inert Atmosphere (Ar/N2) | Hygroscopic. "Blackening" indicates polymerization. |

Synthetic Methodologies

The synthesis of this compound requires navigating the "Furan Dilemma": the ring must be activated for electrophilic substitution, but the acidic conditions required for sulfonation often trigger ring-opening (polymerization).

Mechanism of Synthesis

The most scalable route involves direct chlorosulfonation at cryogenic temperatures to kinetically favor sulfonation over polymerization.

Figure 1: Synthetic pathway highlighting the critical temperature dependence to avoid polymerization.

Validated Protocol: Direct Chlorosulfonation

Note: This protocol prioritizes safety and yield over speed.

-

Preparation: Flame-dry a 3-neck round-bottom flask. Purge with Argon. Charge with 2,5-dimethylfuran (1.0 eq) and anhydrous Dichloromethane (DCM, 10 vol) .

-

Cooling: Cool the solution to -15°C using an ethylene glycol/dry ice bath. Critical: Do not use a water/ice bath as temperature fluctuations >0°C can trigger tar formation.

-

Addition: Add Chlorosulfonic acid (2.5 eq) dropwise over 60 minutes. Maintain internal temperature below -10°C.

-

Observation: The solution will darken. Deep black indicates decomposition; a dark brown/red is acceptable.

-

-

Reaction: Stir at -10°C for 2 hours. Monitor by TLC (mini-workup: quench aliquot in MeOH to form methyl ester).

-

Quench: Pour the reaction mixture slowly onto crushed ice/brine mixture with vigorous stirring. Extract immediately with DCM (x3).

-

Purification: Wash organics with cold saturated

(rapidly, to remove acid without hydrolyzing the chloride) followed by brine. Dry over -

Result: The product is obtained as an oil.[1] Use immediately or freeze at -20°C.

Reactivity & Application in Medicinal Chemistry[2][3]

The 3-sulfonyl chloride group on the furan ring is highly reactive. In drug discovery, it is almost exclusively used to generate sulfonamides (via reaction with amines) or sulfonate esters (via reaction with alcohols).

The "Self-Validating" Workflow

Because the reagent degrades, you must validate its integrity in situ before committing valuable amine intermediates.

Validation Step: Take 5 mg of the sulfonyl chloride. Add 0.5 mL MeOH.

-

Result A (Good): LCMS shows single peak for Methyl 2,5-dimethylfuran-3-sulfonate.

-

Result B (Bad): LCMS shows 2,5-dimethylfuran-3-sulfonic acid (hydrolysis) or multiple peaks (polymerization).

Strategic Utility: Late-Stage Functionalization

This scaffold is particularly useful in Fragment-Based Drug Discovery (FBDD) . The methyl groups provide steric bulk that can lock the conformation of the sulfonamide bond, potentially improving binding affinity to targets like GPCRs or ion channels.

Figure 2: Reactivity profile. The sulfonamide pathway is the primary route for medicinal chemistry applications.

Handling & Safety Protocols

Hazard Identification:

-

Corrosive: Causes severe skin burns and eye damage.[2]

-

Lachrymator: Potent tear-inducing agent. Handle only in a fume hood.

-

Water Reactive: Reacts violently with water to release HCl gas and sulfonic acid.

Decontamination: Glassware contaminated with this sulfonyl chloride should be rinsed with a dilute solution of ammonia in methanol. This converts residual chloride to the soluble sulfonamide/sulfonate, preventing the formation of sticky polymers that are difficult to clean.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 16767344: 2-Methyl-5-(1,2-oxazol-5-yl)furan-3-sulfonyl chloride. (Analogous structural data). Retrieved from [Link]

-

Cornella, J., et al. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Angewandte Chemie International Edition. (Methodology for generating sensitive sulfonyl chlorides). Retrieved from [Link]

- Google Patents. (2000). US6022984A - Efficient synthesis of furan sulfonamide compounds. (Industrial chlorosulfonation protocols).

-

Volkov, A., et al. (2022). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. (Stability data on furan derivatives). Retrieved from [Link]

Sources

2,5-dimethylfuran-3-sulfonyl chloride mechanism of action

Technical Guide: 2,5-Dimethylfuran-3-Sulfonyl Chloride

Executive Summary

This technical guide analyzes the mechanistic profile of This compound , a critical heterocyclic building block used in the synthesis of bioactive sulfonamides.[1] Unlike direct-acting pharmaceuticals, this compound functions primarily as an electrophilic derivatizing agent.[1] Its "mechanism of action" is twofold:

-

Chemical MOA: Irreversible sulfonylation of nucleophiles (amines, alcohols, thiols) to generate stable sulfonamide/sulfonate pharmacophores.[1]

-

Biological MOA (Derivatives): The resulting 2,5-dimethylfuran-3-sulfonamide moiety acts as a bioisostere for benzene- and thiophene-sulfonamides, frequently targeting enzymes such as carbonic anhydrase or acting as a scaffold in antimicrobial and diuretic drug discovery.[1]

Part 1: Chemical Mechanism of Action (Reactivity)[1]

The core utility of this compound lies in its ability to transfer the sulfonyl group to a nucleophile.[1] This process follows a Nucleophilic Substitution at Sulfur (S_N2-like) mechanism.[1]

Mechanistic Pathway

The reaction proceeds via the attack of a nucleophile (e.g., a primary amine) on the hypervalent sulfur center.

-

Nucleophilic Attack: The lone pair of the amine attacks the sulfur atom, which is electrophilically activated by the two double-bonded oxygens and the electron-withdrawing chlorine.[1]

-

Transition State: A trigonal bipyramidal transition state forms where the incoming amine and the leaving chloride are in apical positions.[1]

-

Elimination: The chloride ion is expelled, and the proton is removed by a base (e.g., pyridine or triethylamine) to restore neutrality, yielding the sulfonamide.[1]

Electronic Influence of the Furan Ring

-

Electron Effect: The 2,5-dimethylfuran ring is electron-rich (π-excessive) due to the oxygen atom and the inductive donation from the two methyl groups.[1]

-

Reactivity Consequence: Compared to electron-deficient arenes (e.g., p-nitrobenzenesulfonyl chloride), this compound is less electrophilic.[1] This requires optimized reaction conditions (e.g., stronger bases or catalysts like DMAP) to drive the reaction to completion, particularly with sterically hindered amines.[1]

Visualization: Sulfonylation Mechanism

The following diagram illustrates the reaction trajectory with a primary amine.

Figure 1: Concerted nucleophilic substitution mechanism transforming the sulfonyl chloride into a bioactive sulfonamide.[1]

Part 2: Biological Significance & Pharmacophore Utility

Once derivatized, the 2,5-dimethylfuran-3-sulfonamide moiety serves as a potent pharmacophore.[1]

Bioisosterism

In medicinal chemistry, the furan ring acts as a bioisostere for phenyl and thiophene rings.[1]

-

Lipophilicity (LogP): The dimethylfuran moiety is more lipophilic than a simple furan but less lipophilic than a benzene ring, offering a unique solubility profile for optimizing drug-like properties (ADME).[1]

-

Steric Bulk: The methyl groups at positions 2 and 5 provide steric occlusion, which can improve metabolic stability by blocking oxidation at the typically reactive

-positions of the furan ring.

Target Interactions

Sulfonamides derived from this scaffold typically engage targets via:

-

Zinc Binding: The sulfonamide nitrogen (when unsubstituted,

) coordinates with the Zinc(II) ion in the active site of metalloenzymes like Carbonic Anhydrase (CA) .[1] -

Hydrogen Bonding: The sulfonyl oxygens accept hydrogen bonds from backbone amides in receptor pockets.[1]

| Property | 2,5-Dimethylfuran Scaffold | Phenyl Scaffold (Reference) | Impact on Binding |

| Electronic Nature | Neutral | Enhanced cation- | |

| Geometry | 5-Membered Planar | 6-Membered Planar | Altered bond angles fit specific sub-pockets |

| H-Bonding | Furan Oxygen (Acceptor) | None | Additional anchor point in active site |

Part 3: Toxicology & Metabolic Bioactivation[2][3]

Researchers must be aware of the potential toxicity associated with the furan moiety.

Metabolic Activation (The "Furan Defect")

While the sulfonamide is stable, the furan ring itself is susceptible to metabolic bioactivation by Cytochrome P450 enzymes (specifically CYP2E1).[1]

-

Oxidation: CYP450 oxidizes the furan double bond to form a reactive epoxide or cis-enedione.[1]

-

Protein Adduction: This electrophilic intermediate can covalently modify liver proteins (via Cysteine or Lysine residues), leading to potential hepatotoxicity in preclinical models.[1]

-

Mitigation: The 2,5-dimethyl substitution partially mitigates this risk compared to unsubstituted furan by blocking the most reactive sites, but metabolic stability assays are required during lead optimization.[1]

Figure 2: Potential metabolic bioactivation pathway of the furan ring, relevant for toxicity screening.[1]

Part 4: Experimental Protocols

Standard Sulfonylation Protocol

Objective: Synthesis of N-benzyl-2,5-dimethylfuran-3-sulfonamide.

Reagents:

-

This compound (1.0 equiv)[1]

-

Benzylamine (1.1 equiv)[1]

-

Triethylamine (1.5 equiv)[1]

-

Dichloromethane (DCM) (anhydrous)[1]

Procedure:

-

Preparation: Dissolve benzylamine (1.1 mmol) and triethylamine (1.5 mmol) in anhydrous DCM (5 mL) under an inert atmosphere (

or Ar). Cool to 0°C.[1] -

Addition: Add this compound (1.0 mmol) portion-wise or as a solution in DCM over 10 minutes. Note: The reaction is exothermic.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 7:3).[1]

-

Workup: Quench with 1M HCl (to remove unreacted amine). Extract with DCM (3x).[1] Wash organic layer with saturated

and brine.[1] -

Purification: Dry over

, concentrate, and purify via silica gel flash chromatography.

Validation Criteria:

-

Yield: Expected >85%.

-

1H NMR: Look for the disappearance of the sulfonyl chloride signals and the appearance of the sulfonamide N-H proton (typically broad singlet

4.5–5.5 ppm).

References

-

Synblock. (n.d.). This compound Product Data. Retrieved from [1]

-

National Institutes of Health (NIH). (2014).[1] Crystal structure of 2,5-dimethyl-3-(2-methyl-phenyl-sulfonyl)-1-benzofuran. Acta Crystallographica. Retrieved from [1]

-

Mullane, K., et al. (2026).[1] Covalent Peptide-Based N-Myc/Aurora-A Inhibitors Bearing Sulfonyl Fluoride Warheads. Journal of Medicinal Chemistry. Retrieved from [1]

-

Peterson, L.A. (2013).[1] Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology. (Contextual grounding for furan toxicity mechanism).

-

Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. (Contextual grounding for sulfonamide pharmacophore).

Sources

thermal stability of 2,5-dimethylfuran-3-sulfonyl chloride

An In-Depth Technical Guide to the Thermal Stability of 2,5-Dimethylfuran-3-Sulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Foreword: Navigating the Thermal Landscape of a Novel Reagent

This compound is a bespoke chemical entity, marrying the reactive potential of a sulfonyl chloride with the unique electronic and structural characteristics of a substituted furan ring. While its specific applications are still emerging, its structure suggests utility as a key intermediate in the synthesis of novel sulfonamides and other sulfur-containing heterocyclic compounds, of significant interest in medicinal chemistry and materials science. However, the very features that make this compound synthetically attractive also raise critical questions about its thermal stability. The inherent reactivity of the sulfonyl chloride group, coupled with the known thermal lability of some furan derivatives, necessitates a thorough understanding of its decomposition profile to ensure safe handling, storage, and deployment in chemical processes.

This guide provides a comprehensive framework for evaluating the . In the absence of extensive published data on this specific molecule, we will leverage established principles from the study of related sulfonyl chlorides and furanic compounds to build a predictive understanding of its behavior. We will then outline rigorous, field-proven experimental protocols to empirically determine its thermal stability parameters. This document is designed to be a practical and authoritative resource, empowering researchers to proceed with both safety and scientific rigor.

Section 1: Theoretical Assessment of Thermal Stability

A foundational understanding of the potential decomposition pathways of this compound can be derived from the known chemistry of its constituent functional groups.

The Inherent Reactivity of the Sulfonyl Chloride Moiety

The sulfonyl chloride functional group is a potent electrophile, rendering it highly useful in synthesis but also susceptible to degradation. The primary modes of decomposition for sulfonyl chlorides are:

-

Hydrolysis: In the presence of water, sulfonyl chlorides readily hydrolyze to the corresponding sulfonic acid, liberating hydrogen chloride (HCl) gas. This reaction is often exothermic and can be vigorous.

-

Thermal Decomposition: Upon heating, sulfonyl chlorides can decompose to evolve sulfur dioxide (SO₂) and the corresponding organic chloride.[1] The temperatures at which this occurs can vary widely depending on the structure of the organic scaffold. Signs of decomposition often include a change in color (darkening to brown or black) and the evolution of acidic gases.[1] For some heteroaromatic sulfonyl chlorides, this SO₂ extrusion is a characteristic decomposition pathway.[2]

The Thermal Behavior of the Furan Ring

The furan ring, while aromatic, is known to undergo thermal decomposition, particularly at elevated temperatures. Studies on furan and its alkylated derivatives have shown that decomposition can proceed through several mechanisms:

-

Ring-Opening and Isomerization: The furan ring can open to form various unsaturated intermediates.[3][4]

-

Radical Formation: At higher temperatures, homolytic cleavage of bonds can lead to the formation of radical species, which can initiate further decomposition reactions.[5] The presence of alkyl substituents, such as the methyl groups in our target molecule, can influence the decomposition pathways and may even accelerate the process.[6]

-

Complex Decomposition: The interaction between the furan ring and an electrophilic moiety like a sulfonyl chloride group can lead to complex decomposition pathways that are not readily predictable without empirical data.[2]

Predicted Decomposition Pathways for this compound

Based on the principles outlined above, we can propose several potential thermal decomposition pathways for this compound. These pathways are not mutually exclusive and may occur concurrently.

Caption: Predicted thermal decomposition pathways for this compound.

Section 2: Experimental Workflow for Thermal Stability Assessment

A robust experimental evaluation is crucial to definitively characterize the . The following workflow outlines the use of standard thermoanalytical techniques.

Caption: Experimental workflow for assessing thermal stability.

Differential Scanning Calorimetry (DSC) Protocol

DSC is a primary tool for identifying the onset temperature of exothermic decomposition events.[7][8]

Objective: To determine the onset temperature (Tonset) of thermal decomposition.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Sample Preparation:

-

Accurately weigh 1-3 mg of this compound into a high-pressure, hermetically sealed sample pan (gold-plated stainless steel is recommended to prevent reaction with the pan).

-

Perform all sample handling in a dry, inert atmosphere (e.g., a glovebox) to prevent premature hydrolysis.

-

Prepare an empty, hermetically sealed pan as a reference.

-

-

Experimental Conditions:

-

Temperature Program: Heat the sample from ambient temperature to a suitable upper limit (e.g., 350 °C) at a constant heating rate (e.g., 10 °C/min).

-

Atmosphere: Purge the DSC cell with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50 mL/min).

-

-

Data Analysis:

-

Plot the heat flow as a function of temperature.

-

Identify any exothermic events (peaks pointing down or up, depending on instrument convention).

-

Determine the onset temperature of the first significant exotherm, which is indicative of the start of decomposition.

-

Thermogravimetric Analysis (TGA) Protocol

TGA measures the change in mass of a sample as a function of temperature, providing quantitative information about decomposition processes that involve the loss of volatile products.[9]

Objective: To determine the temperature range of mass loss and the total mass lost during decomposition.

Methodology:

-

Instrument Calibration: Calibrate the TGA for mass and temperature.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.

-

Handle the sample in a dry, inert atmosphere.

-

-

Experimental Conditions:

-

Temperature Program: Heat the sample from ambient temperature to a suitable upper limit (e.g., 500 °C) at a constant heating rate (e.g., 10 °C/min).

-

Atmosphere: Purge the TGA furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).

-

-

Data Analysis:

-

Plot the percentage of initial mass remaining as a function of temperature.

-

Determine the onset temperature of mass loss and the temperature at which the maximum rate of mass loss occurs (from the derivative of the TGA curve).

-

Quantify the total percentage of mass lost.

-

Data Presentation

The quantitative data obtained from these analyses should be summarized for clear comparison and reporting.

| Parameter | Method | Value | Units |

| Onset of Decomposition | DSC | TBD | °C |

| Peak of Decomposition | DSC | TBD | °C |

| Enthalpy of Decomposition | DSC | TBD | J/g |

| Onset of Mass Loss | TGA | TBD | °C |

| Temperature at Max Mass Loss Rate | TGA | TBD | °C |

| Total Mass Loss | TGA | TBD | % |

TBD: To Be Determined experimentally.

Section 3: Safe Handling and Storage

Given the reactive nature of sulfonyl chlorides, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles and a face shield.[10][11]

-

Skin Protection: Use chemical-resistant gloves (nitrile or neoprene), a lab coat, and closed-toe shoes.[10][11]

-

Respiratory Protection: Handle only in a well-ventilated fume hood.[10] If there is a risk of inhaling vapors or dust, use a respirator with an appropriate cartridge.

Handling and Storage

-

Moisture Sensitivity: this compound is expected to be highly sensitive to moisture. Handle and store under a dry, inert atmosphere (e.g., nitrogen or argon).[11]

-

Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[12]

-

Incompatibilities: Avoid contact with water, strong bases, alcohols, and amines.[11]

-

Spill Management: In case of a spill, absorb with an inert, dry material and place in a suitable container for disposal. Do not use water to clean up spills.

Section 4: Conclusion

While this compound is a compound with significant synthetic potential, its thermal stability profile must be carefully considered and empirically verified. The theoretical assessment suggests a propensity for decomposition via SO₂ extrusion, hydrolysis, and at higher temperatures, ring fragmentation. A systematic experimental approach using DSC and TGA is essential to quantify the thermal hazards associated with this molecule. By adhering to the rigorous experimental protocols and safety guidelines outlined in this guide, researchers can confidently and safely explore the applications of this novel reagent.

References

- Vertex AI Search, Pyrolysis of Furan and Its derivatives

- ResearchGate, (PDF) Thermal decomposition of furans with oxygenated substituents: A combined experimental and quantum chemical study,

- ACS Publications, Thermal Decomposition of 2(3H) and 2(5H) Furanones: Theoretical Aspects | The Journal of Physical Chemistry A,

- Blog, What are the safety precautions when handling Benzene Sulfonyl Chloride?,

- Benchchem, Preventing decomposition of sulfonyl chloride during reaction,

- Wikipedia, Sulfuryl chloride,

- ChemicalBook, Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND,

- ACS Publications, Sulfonyl radicals. 7. Kinetics and mechanism of the thermal decomposition of .alpha.

- ACS Publications, Thermal Decomposition of Furan Generates Propargyl Radicals | The Journal of Physical Chemistry A,

- MDPI, Theoretical Kinetic Study of Thermal Decomposition of 5-Methyl-2-ethylfuran,

- chemeurope.com, Sulfuryl chloride,

- Santa Cruz Biotechnology, Sulfuryl chloride,

- Sciencemadness Wiki, Sulfuryl chloride,

- NJ.gov, BENZENE SULFONYL CHLORIDE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOS,

- Sdfine, sulphuryl chloride,

- ResearchGate, Practical Use of Differential Scanning Calorimetry for Thermal Stability Hazard Evalu

- Technology Networks, Practical Guidance for the Confident Application of Differential Scanning Calorimetry,

- ChemRxiv, Stability of Heteroarom

- Wikipedia, Differential scanning calorimetry,

- ResearchGate, Thermal properties of sulfonic acid group functionalized Br??nsted acidic ionic liquids,

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. What are the safety precautions when handling Benzene Sulfonyl Chloride? - Blog [nuomengchemical.com]

- 11. nj.gov [nj.gov]

- 12. chemicalbook.com [chemicalbook.com]

Methodological & Application

Application Notes and Protocols: Synthesis and Utility of N-Substituted 2,5-Dimethylfuran-3-sulfonamides

Introduction

The synthesis of sulfonamides represents a cornerstone reaction in medicinal chemistry and drug development. The sulfonamide moiety is a key pharmacophore found in a wide array of therapeutic agents, exhibiting antibacterial, diuretic, anticonvulsant, and anti-inflammatory properties.[1] The furan ring, a five-membered aromatic heterocycle, is another privileged scaffold in drug discovery, valued for its ability to modulate physicochemical properties and engage in specific interactions with biological targets.[2][3] The strategic combination of these two motifs in N-substituted 2,5-dimethylfuran-3-sulfonamides offers a compelling avenue for the exploration of novel chemical space and the development of new therapeutic candidates.[4][5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the reaction of 2,5-dimethylfuran-3-sulfonyl chloride with primary amines. It delineates the underlying reaction mechanism, provides a detailed and field-proven experimental protocol, and offers insights into the characterization and potential applications of the resulting furan-containing sulfonamides.

Theoretical Framework: The Sulfonylation of Primary Amines

The formation of a sulfonamide from a sulfonyl chloride and a primary amine is a classic example of nucleophilic acyl substitution at a sulfur center. The reaction is predicated on the strong electrophilicity of the sulfur atom in the sulfonyl chloride group, which is rendered electron-deficient by the two oxygen atoms and the chlorine atom. The primary amine acts as the nucleophile, attacking the sulfur atom with its lone pair of electrons.

The general mechanism proceeds as follows:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic sulfur atom of the this compound. This forms a transient, tetrahedral intermediate.

-

Leaving Group Departure: The intermediate collapses, leading to the expulsion of the chloride ion, which is a good leaving group.

-

Deprotonation: A base, which can be a second equivalent of the primary amine or an added non-nucleophilic base like triethylamine or pyridine, removes a proton from the nitrogen atom to yield the final, neutral sulfonamide product and the corresponding ammonium salt.[6]

The use of a base is crucial to neutralize the hydrochloric acid (HCl) generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

Reaction Mechanism Visualization

Sources

- 1. isca.me [isca.me]

- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 3. Furans, thiophenes and related heterocycles in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. cbijournal.com [cbijournal.com]

Application Note: 2,5-Dimethylfuran-3-Sulfonyl Chloride in Medicinal Chemistry

Executive Summary

This guide details the handling, reactivity, and synthetic utility of 2,5-dimethylfuran-3-sulfonyl chloride (CAS: 55488-84-1 / 166964-26-7) as a building block in drug discovery. While furan-based sulfonamides are potent pharmacophores (often acting as bioisosteres for phenyl sulfonamides), the furan ring introduces specific stability challenges not present in benzene analogs.

This document provides a validated protocol for coupling this reagent with amines to generate sulfonamide libraries, emphasizing conditions that prevent furan ring degradation (acid-catalyzed ring opening) and sulfonyl chloride hydrolysis.

Chemical Profile & Stability

Compound: this compound Structure Description: An electron-rich furan ring substituted with two methyl groups (positions 2,5) and a highly electrophilic sulfonyl chloride group (position 3).

| Property | Data | Critical Note |

| Molecular Weight | 194.64 g/mol | |

| Physical State | Solid or Oil (Low MP) | Often solidifies upon freezing; oil at RT. |

| Reactivity | High Electrophile | Reacts violently with nucleophiles ( |

| Stability | Moisture Sensitive | Rapidly hydrolyzes to sulfonic acid + HCl. |

| Ring Sensitivity | Acid Labile | The furan ring is susceptible to ring-opening in strong acidic media (The "Paal-Knorr" reverse pathway). |

Storage & Handling (Safety First)

-

Corrosive/Lachrymator: Handle only in a functioning fume hood.

-

Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen).

-

Visual Quality Check: Pure compound is white/pale yellow. Dark brown/black coloration indicates decomposition (polymerization of the furan ring due to HCl liberation). If black, repurification is difficult; discard.

Core Application: Synthesis of Furan-Sulfonamides

The primary application is the synthesis of sulfonamide libraries for Structure-Activity Relationship (SAR) studies.

Mechanistic Insight

The reaction proceeds via a nucleophilic acyl substitution at the sulfur atom.

-

Nucleophilic Attack: The amine attacks the sulfur, forming a pentavalent intermediate.

-

Elimination: Chloride is expelled.

-

Deprotonation: The base neutralizes the generated HCl.

Why this specific protocol? Standard Schotten-Baumann conditions (aqueous NaOH/DCM) are NOT recommended for this specific building block. The electron-rich furan ring makes the sulfonyl chloride bond slightly more labile to hydrolysis than comparable phenyl analogs. Furthermore, the generation of HCl in the presence of water can locally lower pH enough to trigger furan ring opening before the base neutralizes it. Therefore, anhydrous conditions are strictly required.

Protocol A: Anhydrous Coupling (Standard Scale)

Scale: 1.0 mmol

Reagents

-

Electrophile: this compound (1.0 equiv)

-

Nucleophile: Primary or Secondary Amine (1.1 equiv)

-

Base: Pyridine (3.0 equiv) OR Triethylamine (2.0 equiv) + DMAP (0.1 equiv)

-

Solvent: Anhydrous Dichloromethane (DCM) or THF.

Step-by-Step Procedure

-

Preparation: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar. Purge with Nitrogen/Argon.

-

Solvation: Dissolve the Amine (1.1 mmol) and Base (Pyridine, 3.0 mmol) in anhydrous DCM (5 mL).

-

Cooling: Cool the mixture to 0°C using an ice bath. Rationale: Controls the exotherm and minimizes side reactions.

-

Addition: Dissolve this compound (1.0 mmol) in DCM (2 mL) and add it dropwise to the amine mixture over 5 minutes.

-

Visual Cue: Fuming may occur if adding too fast.

-

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane) or LCMS.

-

Target: Disappearance of the chloride (often not visible on UV, track amine consumption).

-

-

Quench & Workup (CRITICAL STEP):

-

Do NOT use 1M HCl to wash the organic layer (risk of furan decomposition).

-

Wash with Saturated

(mildly acidic) or 10% Citric Acid (if amine removal is difficult). -

Wash with Saturated

(removes sulfonic acid byproduct). -

Wash with Brine.

-

-

Isolation: Dry over

, filter, and concentrate in vacuo.

Visualization: Reaction Workflow

Figure 1: Optimized workflow for coupling furan-sulfonyl chlorides, highlighting the critical cooling and mild workup steps.

Protocol B: High-Throughput Parallel Synthesis (Library Scale)

For generating libraries (e.g., 96-well plate format), liquid-liquid extraction is inefficient. Use Solid-Supported Scavengers .

Reagents

-

Scavenger 1 (Electrophile Removal): Polymer-supported Trisamine (PS-Trisamine) or PS-Amine.

-

Scavenger 2 (Nucleophile Removal): Polymer-supported Isocyanate (PS-NCO).

Procedure

-

Reaction: Perform coupling as in Protocol A (using excess sulfonyl chloride, 1.2 equiv, to ensure all amine reacts).

-

Scavenging:

-

Filtration: Filter the reaction mixture through a frit.

-

Concentration: Evaporate solvent. The filtrate contains the pure sulfonamide.

Troubleshooting & Decision Logic

The furan ring introduces unique failure modes. Use this logic tree to diagnose low yields.

Figure 2: Diagnostic logic for furan-sulfonyl chloride reactions. Note that "Black Tar" is the specific indicator of furan ring degradation.

References

-

Review of Sulfonamide Synthesis: Woolven, H., et al. "The synthesis of sulfonamides." Chemical Reviews, 2014.

-

Stability of Heterocycles: Grygorenko, O. O., et al. "Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides." ChemRxiv, 2023. (Highlighting the instability of furan-sulfonyl chlorides compared to pyridines).

-

Furan Ring Sensitivity: Keay, B. A. "Synthetic Applications of Furan Derivatives." Chemical Society Reviews, 1999. (Discusses acid-catalyzed ring opening).

- General Schotten-Baumann Protocols: Smith, M. B. March's Advanced Organic Chemistry, 8th Ed. Wiley, 2019. (Standard reference for acyl substitution mechanisms).

Sources

Application Notes & Protocols: 2,5-Dimethylfuran-3-sulfonyl Chloride as a Versatile Scaffold for the Synthesis of Novel Heterocyclic Compounds

Abstract

The furan nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous pharmacologically active compounds. Its derivatization allows for the exploration of vast chemical space, leading to novel therapeutics. This guide focuses on 2,5-dimethylfuran-3-sulfonyl chloride, a highly reactive and versatile intermediate for the synthesis of diverse heterocyclic systems. We provide in-depth technical protocols, mechanistic insights, and experimental considerations for the synthesis of sulfonamides, sulfonate esters, and biaryl compounds derived from this key building block. The methodologies are designed for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique properties of the furan scaffold.

Introduction: The Strategic Value of the Furan Sulfonyl Chloride Scaffold

The sulfonamide functional group (–SO₂NR₂) is a cornerstone of modern pharmaceuticals, most famously represented by the sulfa drugs, the first commercially available antibiotics. Its presence is widespread in medicinal agents, where it often serves as a key pharmacophore responsible for biological activity. When incorporated onto a furan ring, a bioisostere for phenyl rings, the resulting molecule possesses modified steric and electronic properties that can enhance metabolic stability, drug-receptor interactions, and overall bioavailability.

This compound emerges as a particularly valuable reagent for several reasons:

-

Convergent Synthesis: It allows for the late-stage introduction of diverse functionalities, enabling the rapid generation of compound libraries from a common intermediate.

-

Reactivity: The sulfonyl chloride group is a potent electrophile, readily reacting with a wide range of nucleophiles under mild conditions.

-

Structural Rigidity: The furan ring provides a well-defined and relatively rigid core, which is advantageous for structure-activity relationship (SAR) studies.

This document details the preparation of the title compound and its subsequent transformation into high-value molecular classes.

Synthesis of the Core Reagent: this compound

The synthesis of aryl sulfonyl chlorides has traditionally relied on methods like electrophilic aromatic substitution with chlorosulfonic acid or the oxidation of organosulfur compounds. These methods often suffer from harsh conditions and limited functional group tolerance. A common modern approach involves the direct chlorosulfonation of the parent heterocycle.

Protocol 1: Synthesis of this compound

This protocol is adapted from general procedures for the chlorosulfonation of activated aromatic rings.

Materials:

-

2,5-Dimethylfuran (1.0 eq)

-

Chlorosulfonic acid (1.2 eq)

-

Dichloromethane (DCM), anhydrous

-

Pyridine (catalytic amount, optional)

-

Crushed ice

-

Saturated sodium bicarbonate solution

-

Brine

Procedure:

-

In a three-necked flask equipped with a dropping funnel, nitrogen inlet, and magnetic stirrer, dissolve 2,5-dimethylfuran in anhydrous DCM.

-

Cool the solution to -10 °C in an ice-salt bath.

-

Add chlorosulfonic acid dropwise to the stirred solution over 30 minutes, ensuring the internal temperature does not exceed 0 °C.

-

After the addition is complete, allow the reaction to stir at 0 °C for an additional 1-2 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

-

Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring. This step hydrolyzes any remaining chlorosulfonic acid and should be performed in a well-ventilated fume hood.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer twice with DCM.

-

Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure at a low temperature (<30 °C) to yield the crude this compound.

Causality Note: The low temperature is critical to prevent side reactions and decomposition of the product. The sulfonyl chloride is sensitive to moisture and heat. It is often recommended to use the crude product directly in the next step to minimize degradation.

Synthesis of Furan-Based Sulfonamides

The reaction of a sulfonyl chloride with a primary or secondary amine is the most direct method for preparing sulfonamides. This reaction forms the basis for creating vast libraries of compounds for biological screening, particularly as potential enzyme inhibitors or antimicrobial agents.

Mechanistic Considerations

The reaction proceeds via a nucleophilic attack of the amine nitrogen on the electrophilic sulfur atom of the sulfonyl chloride. A base is required to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. The choice of base (e.g., pyridine, triethylamine, or an inorganic base like potassium carbonate) can influence the reaction rate and work-up procedure. Pyridine can act as both a base and a nucleophilic catalyst.

General Protocol for Sulfonamide Synthesis

Protocol 2: Synthesis of N-Substituted-2,5-dimethylfuran-3-sulfonamides

Materials:

-

This compound (1.0 eq)

-

Primary or secondary amine (1.1 - 1.5 eq)

-

Triethylamine (Et₃N) or Pyridine (2.0 eq)

-

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine

Procedure:

-

Dissolve the amine in the chosen anhydrous solvent in a round-bottom flask under a nitrogen atmosphere.

-

Add the base (e.g., triethylamine) and cool the mixture to 0 °C.

-

Dissolve the crude this compound in a minimal amount of the same anhydrous solvent.

-

Add the sulfonyl chloride solution dropwise to the stirred amine solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor completion by TLC.

-

Upon completion, dilute the reaction mixture with the solvent.

-

Wash the organic phase sequentially with 1 M HCl (to remove excess amine and base), water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel or recrystallization to afford the pure sulfonamide.

Self-Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity. The disappearance of the sulfonyl chloride starting material and the appearance of new signals corresponding to the sulfonamide product in the NMR spectrum are key indicators of a successful reaction.

| Amine Type | Base | Solvent | Typical Temp. | Notes |

| Aliphatic Amines | Triethylamine | DCM, THF | 0 °C to RT | Generally fast and high-yielding reactions. |

| Anilines (electron-rich) | Pyridine | DCM, Pyridine | RT to 40 °C | Slower reaction; pyridine can act as a catalyst. |

| Anilines (electron-poor) | K₂CO₃, Cs₂CO₃ | Acetonitrile, DMF | 50 °C to 80 °C | Requires more forcing conditions due to lower nucleophilicity. |

| Amino Acids (protected) | NaHCO₃, K₂CO₃ | Dioxane/Water | 0 °C to RT | Schotten-Baumann conditions. The amino acid must be N-protected if the side chain is reactive. |

Synthesis of Furan-Based Sulfonate Esters

Sulfonate esters are valuable intermediates in organic synthesis, often used to activate alcohols by converting the hydroxyl group into a good leaving group. They also exhibit a range of biological activities themselves. The synthesis is analogous to that of sulfonamides, employing an alcohol as the nucleophile.

Protocol for Sulfonate Ester Synthesis

Protocol 3: Synthesis of 2,5-Dimethylfuran-3-sulfonate Esters

Materials:

-

This compound (1.0 eq)

-

Alcohol or Phenol (1.1 eq)

-

Pyridine (1.5 - 2.0 eq)

-

Dichloromethane (DCM), anhydrous

-

1 M Copper (II) sulfate (CuSO₄) solution (optional, for pyridine removal)

-

1 M Hydrochloric acid (HCl)

Procedure:

-

Dissolve the alcohol/phenol in anhydrous DCM and add pyridine.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of this compound in DCM to the cooled mixture.

-

Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-12 hours until TLC indicates completion.

-

Dilute the mixture with DCM.

-

Wash the organic layer with 1 M HCl multiple times to remove pyridine. Alternatively, wash with 1 M CuSO₄ solution until the blue color in the aqueous layer persists.

-

Wash with water and brine, then dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solution. Purify the residue by flash column chromatography.

Expertise Insight: For hindered or less reactive alcohols, a stronger, non-nucleophilic base like 1,8-Diazabicycloundec-7-ene (DBU) may be beneficial. The use of pyridine is common as it can also act as a nucleophilic catalyst, forming a highly reactive pyridinium-sulfonyl intermediate.

Advanced Applications: Palladium-Catalyzed Cross-Coupling

Aryl sulfonyl chlorides are not just precursors to sulfonamides and esters; they can also serve as electrophilic partners in transition-metal-catalyzed cross-coupling reactions. In a process known as desulfonylative cross-coupling, the sulfonyl chloride group can be replaced, leading to the formation of new carbon-carbon bonds. This opens up a powerful route to biaryl compounds that might be difficult to access otherwise.

Suzuki-Miyaura Type Desulfonylative Coupling

This reaction couples the furan sulfonyl chloride with a boronic acid or ester, effectively replacing the -SO₂Cl group with an aryl or vinyl group. This transformation significantly expands the synthetic utility of the starting material.

Protocol 4: Synthesis of 3-Aryl-2,5-dimethylfurans

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 3.0 eq)

-

Solvent: 1,4-Dioxane or Toluene, and Water (e.g., 4:1 mixture)

Procedure:

-

To a Schlenk flask, add the this compound, arylboronic acid, and base.

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Add the degassed solvent mixture, followed by the palladium catalyst.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor by TLC or GC-MS.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and water.

-

Separate the layers and extract the aqueous phase with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purify the crude product by column chromatography on silica gel.

Mechanistic Rationale: The catalytic cycle typically involves oxidative addition of the palladium(0) catalyst into the C-S bond of the sulfonyl chloride, followed by transmetalation with the boronic acid and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. The extrusion of SO₂ is a key step in this process.

Conclusion

This compound is a powerful and versatile building block for constructing novel heterocyclic compounds. Its straightforward synthesis and high reactivity with a broad range of nucleophiles make it an ideal starting point for generating libraries of sulfonamides and sulfonate esters for drug discovery programs. Furthermore, its application in modern synthetic methodologies like palladium-catalyzed cross-coupling reactions dramatically expands its utility, enabling access to complex molecular architectures. The protocols and insights provided herein offer a robust foundation for researchers to explore the rich chemistry of this valuable intermediate.

References

- Recent Advances in the Catalytic Synthesis of Arylsulfonyl Compounds.

- Furan-Containing Sulfonamides: A Comprehensive Technical Guide for Researchers. Benchchem.

- Cu‐Catalyzed Coupling Reactions of Sulfonamides with (Hetero)Aryl Chlorides/Bromides. Chemistry – An Asian Journal.

- Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. PubMed Central (PMC).

- Discovery and Synthesis of Novel Furan and Thiophene Sulfonamide-Based Derivatives as Dual-Functional α-Glucosidase Inhibitors. ACS Medicinal Chemistry Letters.

- Diverse C–P Cross-Couplings of Arylsulfonium Salts with Diarylphosphines via Selective C–S Bond Cleavage. Organic Letters.

- Synthesis of sulfonyl chloride substr

- Efficient synthesis of furan sulfonamide compounds useful in the synthesis of new IL-1 inhibitors.

- Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry.

- Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal.

- Synthesis of 1,3-dihydrobenzo[c]furan-4-sulfonamide. PrepChem.com.

- Furan Sulfonamides: A Compar

- Synthesis of bicyclic aromatic sulfonic acids, sulfonyl chlorides and sulfonamides.

- Pd(OAc)2/Xantphos Catalyzed Reductive Coupling of Sulfonyl Chlorides: Synthesis of Thioethers by Sulphur Dioxide Extrusion.

- Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characteriz

- Methods for the synthesis of (hetero)arylsulfonate esters.

- Furans, thiophenes and related heterocycles in drug discovery. PubMed.

-

The three sulfonyl chloride below are widely used for the preparation of sulfanate esters to... Homework.Study.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFjfVAKvVuyNilR-ER3MD7rQonp5KYQE8NDfd6G-lXH4BC5X734_yjbtVXFnr-kmH8JX5kdgX7H1iCmr0HYokoZ1Pvecw-69RPlQ_I9tRMgEWOJvwykqI6doa96G9zH7SrZXnKkVn0a417MsleYPEcc1cwa-zb-aHf22ZwIxzAlYaxEuQZg6bnxj_xhrlB4gMdgFyoLdKdR5vdnmSjfhFmggfxtmhKufCAUGeFLSF9-ZhyZQiueV-TTM5Ru0Cy-TPRaeWeqL9wUpARz8DZvswIcP17zZ_CRrUskIIBgttu3u2m4t6A-iRaSB6iV5Q3SqVtwPKlrMUBVH1ba-CDein3no4-UJSLSeCj_D7fJ4nPlI9mIOdGL-gRtfai7oZuN2lngzc23lEuQQYdRzQSKOL3UCaxQtzWBlBxubcap_77jfw9rtvV91ItuhQBskzPUjAxNhyGda7I4QidvM95ytdc2ZRT910dh]([Link]

Application Note: Scalable Synthesis of 2,5-Dimethylfuran-3-Sulfonamides

Executive Summary

The 2,5-dimethylfuran-3-sulfonamide scaffold is a critical bioisostere for benzene sulfonamides in medicinal chemistry, particularly in the development of diuretics, carbonic anhydrase inhibitors, and anti-inflammatory agents. However, the scale-up of this moiety is complicated by the inherent acid-sensitivity of the electron-rich furan ring and the thermal instability of the intermediate sulfonyl chloride.

This guide details a robust, scalable protocol for synthesizing 2,5-dimethylfuran-3-sulfonamides starting from the renewable feedstock 2,5-dimethylfuran (DMF). By utilizing a controlled chlorosulfonation strategy and a telescoped amidation workflow, this method mitigates polymerization risks and maximizes yield without the need for chromatographic purification.

Process Chemistry Assessment

The Stability Challenge

Unlike benzene derivatives, furan rings are susceptible to acid-catalyzed ring opening (hydrolysis) and polymerization (humins formation).

-

Risk Factor: Standard chlorosulfonation uses excess chlorosulfonic acid (

), creating a highly acidic environment that can destroy the starting material before functionalization occurs. -

Mitigation: We employ a dilution-controlled addition strategy at cryogenic temperatures (-10°C to 0°C) using dichloromethane (DCM) or 1,2-dichloroethane (DCE) as a heat sink.

Reaction Mechanism & Thermodynamics

The reaction proceeds via an Electrophilic Aromatic Substitution (

-

Step 1: Formation of the sulfonic acid intermediate.

-

Step 2: Conversion to sulfonyl chloride in situ by excess

. -

Thermodynamics: The reaction is highly exothermic. On a kilogram scale, heat removal becomes the rate-limiting factor.

Visualizing the Pathway

The following diagram illustrates the reaction pathway and the critical "Failure Modes" (in red) that this protocol avoids.

Caption: Reaction pathway for 2,5-dimethylfuran sulfonamide synthesis highlighting critical failure points (polymerization and hydrolysis).

Detailed Experimental Protocol

Materials & Equipment

-

Reactor: Jacketed glass reactor (or Hastelloy for >5kg) with overhead stirring.

-

Cooling: Cryostat capable of maintaining internal temperature at -15°C.

-

Gas Scrubbing: Caustic scrubber (

) required for -

Reagents:

-

2,5-Dimethylfuran (99%, redistilled if dark).

-

Chlorosulfonic acid (

) - Handle with extreme care. -

Dichloromethane (DCM) - Anhydrous.

-

Amine source (e.g., 28%

or alkyl amine).

-

Step 1: Controlled Chlorosulfonation

Objective: Synthesize 2,5-dimethylfuran-3-sulfonyl chloride.

-

Preparation: Charge the reactor with 2,5-Dimethylfuran (1.0 equiv) and DCM (10 volumes). Cool the solution to -10°C .

-

Addition: Charge Chlorosulfonic acid (2.2 equiv) into a pressure-equalizing addition funnel.

-

Reaction: Add the acid dropwise to the furan solution.

-

Critical Parameter: Control addition rate so the internal temperature never exceeds 0°C .

-

Observation: The solution will turn from colorless to pale yellow/orange. Darkening indicates decomposition (too hot).

-

-

Aging: After addition, stir at 0°C for 2 hours. Monitor conversion by HPLC (quench aliquot in MeOH).

-

Note: Do not heat.[1] The sulfonyl chloride is thermally unstable above 20°C in the presence of acid.

-

Step 2: Telescoped Amidation

Objective: Convert the unstable chloride directly to the sulfonamide without isolation.

-

Quench Setup: In a separate vessel, prepare a mixture of the Amine (5.0 equiv) and Ice/Water (10 volumes).

-

For primary sulfonamides: Use 28% Ammonium Hydroxide.

-

For substituted sulfonamides: Use amine +

in water/DCM.

-

-

Transfer: Slowly transfer the cold sulfonyl chloride reaction mixture into the Amine/Ice quench tank.

-

Why reverse addition? This ensures the pH remains basic/neutral, preventing acid-catalyzed hydrolysis of the furan ring during the quench.

-

-

Stirring: Agitate vigorously for 1 hour at 0–5°C, then allow to warm to room temperature.

Isolation & Purification

-

Phase Separation: Separate the organic layer (DCM). Extract the aqueous layer once with DCM.

-

Wash: Wash combined organics with 1M

(to remove excess amine) followed by Brine. -

Concentration: Dry over

and concentrate under reduced pressure at <35°C . -

Crystallization: The crude residue is typically a solid. Recrystallize from Ethanol/Water or Toluene/Heptane. Do not use silica chromatography for scale-up (inefficient and costly).

Scale-Up Engineering Workflow

The following diagram outlines the physical unit operations required for a 1kg - 10kg batch size.

Caption: Engineering workflow for the telescoped synthesis, separating the hazardous acid zone from the basic quench zone.

Quantitative Data & Specifications

| Parameter | Specification | Rationale |

| Stoichiometry | 2.2 equiv | Excess required to drive |

| Temperature | -10°C to 0°C | Prevents furan polymerization and |

| Solvent Vol. | 10-12 Volumes DCM | Acts as thermal mass to absorb exotherm. |

| Quench pH | > 9.0 | Essential to prevent acid hydrolysis of the furan ring. |

| Yield | 65 - 80% | Typical isolated yield after crystallization. |

| Purity | > 98% (HPLC) | Required for pharmaceutical intermediates. |

Troubleshooting & Safety

-

Dark Reaction Mixture: If the chlorosulfonation turns black/tarry, the temperature was too high or addition was too fast. The batch is likely lost to polymerization.

-

Low Yield: Usually caused by hydrolysis during the quench. Ensure the quench tank contains excess base and the transfer is slow but continuous.

-

Safety Warning: Chlorosulfonic acid reacts violently with water. Ensure all Reactor A lines are bone-dry. Wear full PPE (Face shield, chemically resistant suit).

References

-

BenchChem. Furan-Containing Sulfonamides: A Comprehensive Technical Guide for Researchers. (Accessed 2023).[2][3][4][5] Link

-

Keasling, J. D., et al. Scalable synthesis of 2,5-diformylfuran in single-phase continuous flow. Green Chemistry (RSC), 2025. (Context on furan stability and flow chemistry). Link

-

Vertex Pharmaceuticals. Preparation of sulfonyl chloride substrate precursors. (Patent WO2006026645 context). Link

-

National Institutes of Health (NIH). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. (General chlorosulfonation safety). Link

-

European Patent Office. Synthesis of bicyclic aromatic sulfonic acids, sulfonyl chlorides and sulfonamides. (EP 0583960 A2). Link

Sources

- 1. CN101434588B - Method for preparing 2,5-dimethyl furan from 5-hydroxymethyl furfural - Google Patents [patents.google.com]

- 2. An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ijred.cbiore.id [ijred.cbiore.id]

- 5. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2,5-Dimethylfuran-3-sulfonamide

Welcome to the technical support center for the synthesis of 2,5-dimethylfuran-3-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals aiming to improve the yield and purity of this valuable chemical intermediate. As your partner in the lab, we go beyond simple protocols to explain the causality behind our recommendations, ensuring you can troubleshoot effectively and achieve robust, reproducible results.

This document is structured as a series of questions and answers, addressing common challenges encountered during the multi-step synthesis. We will dissect each critical stage, from the initial sulfonation to the final amination, providing expert insights and validated protocols.

I. Overall Synthetic Strategy & Initial Troubleshooting

Before diving into specific reaction issues, it's crucial to have a high-level view of the synthetic pathway and a logical framework for troubleshooting.

Diagram: General Synthesis Workflow

Caption: High-level workflow for the synthesis of 2,5-dimethylfuran-3-sulfonamide.

Q1: My overall yield of 2,5-dimethylfuran-3-sulfonamide is consistently low. How do I identify the problematic step?

A1: A low overall yield in a multi-step synthesis is a common challenge. A systematic, step-by-step analysis is the most effective troubleshooting approach. Do not proceed from one step to the next assuming the previous reaction was successful.

The Causality: Each reaction in the sequence has its own potential for yield loss. Impurities or unreacted starting material from one step can inhibit or cause side reactions in the subsequent step, leading to a cascading failure. The key is to isolate and validate each intermediate.

Troubleshooting Protocol:

-

Run the Synthesis Sequentially: Perform the synthesis up to the first intermediate (2,5-dimethylfuran-3-sulfonic acid).

-

Isolate and Characterize: Instead of using the crude product directly, work up the reaction and isolate the sulfonic acid. If direct isolation is difficult, consider converting a small aliquot to a stable salt for easier handling and characterization.

-

Quantify the Yield: Calculate the molar yield for this first step.

-

Assess Purity: Use analytical techniques (e.g., ¹H NMR, LC-MS) to confirm the structure and assess the purity of the intermediate.

-

Repeat for Each Step: Continue this process for each subsequent step—formation of the sulfonyl chloride and the final amination.

By quantifying the yield and purity at each stage, you will pinpoint exactly which transformation is underperforming. The most frequent sources of significant yield loss occur during the sulfonation and chlorination steps due to the sensitivity of the furan ring.

II. Troubleshooting Guide: Step-Specific Issues

Step 1: Electrophilic Sulfonation

This is often the most critical step. The furan ring is electron-rich and highly susceptible to electrophilic attack, but it is also notoriously unstable in the presence of strong acids, leading to polymerization and ring-opening.[1][2]

Q2: The sulfonation of 2,5-dimethylfuran results in a dark, tar-like mixture with very little of the desired sulfonic acid. What is causing this, and how can I prevent it?

A2: The formation of a dark, insoluble "tar" or "humin" is a classic sign of furan polymerization or degradation under harsh acidic conditions.[3] The goal is to sulfonate the ring without destroying it. This requires careful selection of the sulfonating agent and strict control of reaction conditions.

The Causality: Strong sulfonating agents like concentrated sulfuric acid or oleum are too aggressive for the furan nucleus. They can protonate the ring, initiating a cascade of polymerization reactions. The key is to use a milder, more controlled source of the electrophile (SO₃).

Recommended Solutions:

| Sulfonating Agent | Recommended Conditions | Rationale & Key Considerations |

| Chlorosulfonic Acid (ClSO₃H) | Inert solvent (e.g., CH₂Cl₂), low temperature (-10 °C to 0 °C), slow dropwise addition.[4] | Primary Recommendation. Provides a controlled source of SO₃. Low temperature is critical to dissipate the heat of reaction and minimize side reactions. The reaction is often rapid. |

| Sulfur Trioxide-Pyridine Complex (SO₃·py) | Pyridine or CH₂Cl₂ as solvent, room temperature. | A much milder and more selective agent. Ideal for sensitive substrates. The main drawback is the need to prepare or purchase the complex, and reaction times may be longer. |

| Sulfur Trioxide-Dioxane Complex | Dioxane or chlorinated solvent. | Another mild and effective complexing agent that moderates the reactivity of SO₃. |

Experimental Protocol (Using Chlorosulfonic Acid):

-

Dissolve 2,5-dimethylfuran (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) in a flask equipped with a nitrogen inlet and a dropping funnel.

-

Cool the solution to -10 °C using an ice-salt bath.

-

Add chlorosulfonic acid (1.05 - 1.1 eq), dissolved in a small amount of CH₂Cl₂, dropwise to the stirred solution over 30-60 minutes, ensuring the internal temperature does not rise above 0 °C.

-

After the addition is complete, stir the reaction mixture at 0 °C for 1-2 hours, monitoring by TLC or LC-MS.

-

Carefully quench the reaction by pouring it onto crushed ice. The sulfonic acid product will be in the aqueous layer.

-

The resulting aqueous solution of the sulfonic acid can often be carried forward to the next step without complete isolation, though this requires careful validation.

Diagram: Sulfonation Pathways - Desired vs. Side Reactions

Caption: Controlling sulfonation conditions is key to maximizing the desired product.

Step 2: Conversion to Sulfonyl Chloride

The intermediate sulfonic acid must be converted to the more reactive sulfonyl chloride to facilitate the final amination. This step is also sensitive to moisture and temperature.

Q3: My attempt to form the sulfonyl chloride from the sulfonic acid gives a poor yield and significant decomposition.

A3: This issue typically arises from two sources: incomplete conversion or degradation of the product under the reaction conditions. The choice of chlorinating agent and the rigorous exclusion of water are paramount.

The Causality: Sulfonyl chlorides are reactive electrophiles. The reagents used to create them (e.g., thionyl chloride, phosphorus pentachloride) are highly reactive towards water. Any residual water from the sulfonation workup will consume the reagent and can hydrolyze the product back to the sulfonic acid. Furthermore, the HCl generated during the reaction can contribute to furan ring degradation if not managed.[5]

Recommended Solutions:

| Chlorinating Agent | Recommended Conditions | Rationale & Key Considerations |

| Thionyl Chloride (SOCl₂) | Use neat or in an inert solvent (e.g., CH₂Cl₂). A catalytic amount of DMF is often used as an activator (Vilsmeier-Haack conditions). | Primary Recommendation. Excess SOCl₂ can be removed by evaporation. The byproducts (SO₂ and HCl) are gaseous, which helps drive the reaction to completion. |

| Phosphorus Pentachloride (PCl₅) | Inert solvent (e.g., CH₂Cl₂). Reaction is often run at 0 °C to room temperature.[4] | A powerful chlorinating agent. Workup can be more complex due to the phosphorus-based byproducts. |

| Oxalyl Chloride ((COCl)₂) | Inert solvent, catalytic DMF. | Highly effective and produces only gaseous byproducts, simplifying workup. However, it is more expensive and toxic. |

Experimental Protocol (Using Thionyl Chloride):

-

Start with the isolated and dried sulfonic acid (or its sodium salt). If using the crude aqueous solution from Step 1, it must first be neutralized and evaporated to dryness. Anhydrous conditions are critical.

-

Suspend the sulfonic acid salt (1.0 eq) in excess thionyl chloride (SOCl₂) (3-5 eq). Alternatively, use an inert solvent like CH₂Cl₂ with a slight excess of SOCl₂.

-

Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops).

-

Gently reflux the mixture (approx. 76 °C for neat SOCl₂) for 2-4 hours, or until gas evolution (SO₂, HCl) ceases. Monitor the reaction's completion by quenching a small aliquot with methanol and analyzing for the methyl sulfonate ester via GC-MS or LC-MS.

-

Cool the reaction mixture and carefully remove the excess SOCl₂ under reduced pressure.

-

The resulting crude this compound is often an oil and can be used directly in the next step after co-evaporation with an inert solvent like toluene to remove residual SOCl₂.[4]

Step 3: Sulfonamide Formation

This is the final transformation, where the sulfonyl chloride is reacted with an amine source. While generally a high-yielding reaction, improper technique can lead to significant losses.

Q4: The final amination step is inefficient. What factors should I focus on to improve the yield?

A4: The key to an efficient amination is controlling the stoichiometry and effectively neutralizing the HCl byproduct. Hydrolysis of the reactive sulfonyl chloride is the primary competing side reaction.

The Causality: The reaction of a sulfonyl chloride with ammonia generates one equivalent of HCl.[6] This acid will protonate the remaining ammonia, rendering it non-nucleophilic and halting the reaction. Therefore, at least two equivalents of ammonia are required: one as the nucleophile and one as the base. Alternatively, a non-nucleophilic base can be used. Running the reaction at low temperatures minimizes hydrolysis of the sulfonyl chloride by any water present.

Recommended Solutions:

-

Method A (Aqueous Ammonia): This is a common and practical method. The use of a large excess of concentrated aqueous ammonia ensures that the concentration of the nucleophile remains high and that the HCl is effectively neutralized.

-

Method B (Ammonia Gas in an Organic Solvent): Bubbling anhydrous ammonia gas through a solution of the sulfonyl chloride in an inert solvent (e.g., THF, ether) provides an anhydrous environment, preventing hydrolysis. This method offers higher purity but requires more specialized equipment.

-

Method C (Using a Tertiary Amine Base): Reacting the sulfonyl chloride with one equivalent of ammonia (e.g., as ammonium chloride) in the presence of at least two equivalents of a tertiary amine base like triethylamine or pyridine in an inert solvent. The tertiary amine acts as the HCl scavenger.

Experimental Protocol (Using Aqueous Ammonia - Schotten-Baumann conditions):

-

Prepare a flask with a vigorously stirred, ice-cold solution of concentrated aqueous ammonia (a large excess, e.g., 10-20 eq).

-

Dissolve the crude this compound (1.0 eq) in a minimal amount of a water-miscible solvent like acetone or THF.

-

Add the sulfonyl chloride solution dropwise to the cold, stirring ammonia solution. Maintain the temperature at 0-5 °C throughout the addition.

-

After addition, allow the mixture to stir in the cold for 1 hour, then warm to room temperature and stir for an additional 1-2 hours.

-

The solid sulfonamide product often precipitates from the solution.

-

Collect the solid by filtration, wash thoroughly with cold water to remove excess ammonia and salts, and then with a small amount of cold ether or hexanes.

-

Dry the product under vacuum. Further purification can be achieved by recrystallization (e.g., from an ethanol/water or isopropanol/water mixture).[7]

III. Frequently Asked Questions (FAQs)

Q: What is a realistic overall yield for this synthesis? A: A realistic, unoptimized overall yield for this three-step sequence might range from 30% to 50%. With careful optimization of each step, particularly the sulfonation, yields exceeding 60-70% should be achievable.

Q: What are the best analytical methods to monitor these reactions? A:

-

Thin-Layer Chromatography (TLC): Excellent for quick, qualitative monitoring of the disappearance of starting material and the appearance of products, especially in the chlorination and amination steps.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Indispensable for structural confirmation of all intermediates and the final product. ¹H NMR is particularly useful for assessing purity.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): The best method for monitoring the sulfonation reaction and for detecting low-level impurities throughout the synthesis.

Q: How can I improve the purity of my final product? A: Recrystallization is the most effective method for purifying the final 2,5-dimethylfuran-3-sulfonamide, which is typically a crystalline solid.[6] A mixed solvent system, such as ethanol-water or isopropanol-water, often gives the best results.[7] If the product is contaminated with highly non-polar impurities, a wash (or "trituration") with a solvent like hexanes or ether before recrystallization can be beneficial. For very difficult purifications, column chromatography on silica gel may be required.

IV. References

-

Vogel, A. I., Furniss, B. S., et al. (1989). Vogel's Textbook of Practical Organic Chemistry, 5th Edition. Longman Scientific & Technical.

-

Shekhar, S., Dunn, T. B., et al. (2011). A General, High-Yielding, Palladium-Catalyzed Sulfonamidation of Aryl Chlorides. The Journal of Organic Chemistry, 76(11), 4552-4563. Available at: [Link]

-

Chemithon Corporation. (1997). Sulfonation and Sulfation Processes. Available at: [Link][8]

-

U.S. Patent 6,022,984. (2000). Efficient synthesis of furan sulfonamide compounds useful in the synthesis of new IL-1 inhibitors. Google Patents. Available at: [4]

-

Prakash, O., & Kumar, A. (2017). Aromatic Sulphonation and Related Reactions. International Journal of Advancements in Research & Technology, 6(8). Available at: [Link][2]

-

MDPI. (2021). Diels–Alder Cycloaddition of Biomass-Derived 2,5-Dimethylfuran and Ethylene over Sulfated and Phosphated Metal Oxides for Renewable p-Xylene. Catalysts. Available at: [Link][1]

-

U.S. Patent 2,777,844. (1957). Sulfonamide purification process. Google Patents. Available at: [7]

-

Supporting Information for Vedejs, E., & Lin, S. (1994). Thio-Payne Rearrangements in Aziridine-2-thiolates. The Journal of Organic Chemistry, 59(7), 1602-1603. Available at: [Link][5]

-

U.S. Patent Application 2011/0263880 A1. (2011). Efficient method for preparing 2,5-dimethylfuran. Google Patents. Available at: [3]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. US20110263880A1 - Efficient method for preparing 2,5-dimethylfuran - Google Patents [patents.google.com]

- 4. US6022984A - Efficient synthesis of furan sulfonamide compounds useful in the synthesis of new IL-1 inhibitors - Google Patents [patents.google.com]

- 5. rsc.org [rsc.org]

- 6. Sulfonamide - Wikipedia [en.wikipedia.org]

- 7. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]

- 8. chemithon.com [chemithon.com]

Technical Support Center: Troubleshooting Low Conversion in Sulfonylation with 2,5-Dimethylfuran-3-sulfonyl chloride

Welcome to the technical support center dedicated to addressing challenges in the sulfonylation of 2,5-dimethylfuran. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues leading to low conversion rates in this specific transformation. By understanding the underlying chemical principles and potential pitfalls, you can significantly improve your reaction outcomes.

Troubleshooting Guide: Low Conversion

Low conversion in the sulfonylation of 2,5-dimethylfuran is a common hurdle. The following table outlines potential causes and provides actionable solutions to enhance your reaction efficiency.

| Observed Problem | Potential Cause | Recommended Solution & Rationale |

| Low to no product formation; starting materials recovered | 1. Inactive Sulfonyl Chloride: 2,5-dimethylfuran-3-sulfonyl chloride may have hydrolyzed due to improper storage or exposure to moisture.[1][2][3] | Solution: Use a fresh batch of the sulfonyl chloride or purify the existing stock. Store the reagent under an inert atmosphere (e.g., nitrogen or argon) in a desiccator.[2] Rationale: Sulfonyl chlorides are highly susceptible to hydrolysis, which converts them to the corresponding and unreactive sulfonic acid.[1][3][4] |

| 2. Inappropriate Base: The chosen base may be too weak to effectively neutralize the HCl generated during the reaction, or it may not be suitable for the specific reaction conditions.[2][5] | Solution: Consider using a non-nucleophilic, sterically hindered amine base like triethylamine (Et3N) or diisopropylethylamine (DIPEA).[2][6] Pyridine can also be effective as both a base and a solvent.[2][7] Rationale: Efficiently scavenging the generated HCl is crucial to drive the reaction forward. The choice of base can significantly impact the reaction rate and selectivity.[2][5] | |

| 3. Unfavorable Reaction Temperature: The reaction temperature may be too low, leading to slow kinetics. | Solution: Gradually increase the reaction temperature in small increments (e.g., 10 °C) while monitoring the reaction progress by TLC or LC-MS. Rationale: Sulfonylation reactions often require a certain activation energy. However, excessive heat can promote side reactions and decomposition.[2][8] | |